Cas no 25347-93-7 (Thiourea,N-(2,6-dimethylphenyl)-N'-phenyl-)
25347-93-7 structure
Product Name:Thiourea,N-(2,6-dimethylphenyl)-N'-phenyl-
CAS No:25347-93-7
MF:C15H16N2S
MW:256.365942001343
CID:274494
PubChem ID:686508
Update Time:2025-04-19
Thiourea,N-(2,6-dimethylphenyl)-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-(2,6-dimethylphenyl)-N'-phenyl-
- 1-(2,6-dimethylphenyl)-3-phenylthiourea
- [(2,6-dimethylphenyl)amino](phenylamino)methane-1-thione
- 1-(2,6-dimethylphenyl)-3-phenyl-2-thiourea
- 1-(2,6-Dimethylphenyl)-3-phenylthioharnstoff
- 1-phenyl-3-(2',6'-xylyl)thiourea
- AC1LEI0Z
- N-(2,6-Dimethyl-phenyl)-N'-phenyl-thioharnstoff
- N-(2,6-dimethyl-phenyl)-N'-phenyl-thiourea
- NSC191416
- SBB006307
- ST021080
- STL136659
- 1-phenyl-3-(2,6-xylyl)-2-thiourea
- SCHEMBL20026950
- AKOS000388942
- DTXSID50350709
- 25347-93-7
- NSC-191416
-
- Inchi: 1S/C15H16N2S/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18)
- InChI Key: FXEJNAAFZARADY-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC=CC=1)NC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 256.10358
- Monoisotopic Mass: 256.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.219
- Boiling Point: 366.9°Cat760mmHg
- Flash Point: 175.7°C
- Refractive Index: 1.707
- PSA: 24.06
Thiourea,N-(2,6-dimethylphenyl)-N'-phenyl- Related Literature
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Kulsum Bano,Srinivas Anga,Archana Jain,Hari Pada Nayek,Tarun K. Panda New J. Chem. 2020 44 9419
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